维索米汀
描述
SKQ1 是一种源自质体醌的线粒体靶向抗氧化剂,由弗拉基米尔·斯库拉乔夫教授及其团队研发。它是一种亲脂性阳离子,通过饱和烃链连接到抗氧化部分。由于其亲脂性,SKQ1 可以有效穿透各种细胞膜并在线粒体基质中积累 .
科学研究应用
SKQ1 在科学研究中具有广泛的应用:
化学: 用作研究线粒体靶向抗氧化剂的模型化合物。
生物学: 研究其在保护细胞免受氧化应激和凋亡中的作用。
医学: 研究其在治疗与年龄相关的疾病、心血管疾病和神经退行性疾病中的潜力。
工业: 用于开发药物,例如治疗干眼症的维索明眼药水 .
作用机制
SKQ1 通过靶向线粒体并中和活性氧发挥其作用。由于其亲脂性阳离子,它在线粒体基质中积累,在那里它经历氧化还原循环以中和活性氧。这有助于保持线粒体功能并防止细胞损伤 .
生化分析
Biochemical Properties
Visomitin interacts with various biomolecules in the body. It plays a significant role in biochemical reactions, particularly those involving reactive oxygen species (ROS). As a mitochondrial-targeted antioxidant, Visomitin is designed to protect the ocular surface from oxidative stress at the mitochondrial level .
Cellular Effects
Visomitin has demonstrated significant effects on various types of cells and cellular processes. For instance, it has been shown to suppress the production of the inflammatory biomarker prostaglandin E2 (PGE2) in human conjunctival epithelial cell cultures . Furthermore, Visomitin significantly enhances corneal epithelial wound healing, likely through enhancement of cell proliferation and migration .
Molecular Mechanism
At the molecular level, Visomitin exerts its effects through several mechanisms. It is known to inhibit the activity of the p38 mitogen-activated protein kinase (MAPK) signaling cascade . This inhibition is believed to play a key role in Visomitin’s ability to enhance wound healing and suppress inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Visomitin have been observed to change over time. For example, Visomitin has been shown to suppress PGE2 production in a dose and treatment time-dependent manner . Furthermore, the wound closure rates were increased by 4% in 4 hours and by 9% after 8–12 hours in the presence of 50 nM Visomitin .
Dosage Effects in Animal Models
The effects of Visomitin have been studied in animal models, including OXYS rats . These studies have shown that Visomitin can suppress the development of age-related diseases and enhance the structural and functional parameters of the retinal pigment epithelium cells .
Metabolic Pathways
Visomitin is involved in several metabolic pathways, particularly those related to the management of oxidative stress. As a mitochondrial-targeted antioxidant, it plays a key role in controlling the generation of reactive oxygen species (ROS) in mitochondria .
Subcellular Localization
Visomitin is targeted to the mitochondria, a subcellular organelle. This localization is crucial for its function as a mitochondrial antioxidant . By localizing to the mitochondria, Visomitin can effectively neutralize ROS and protect the cell from oxidative damage .
准备方法
合成路线和反应条件
SKQ1 的合成涉及质体醌与亲脂性阳离子(通常为三苯基膦)的偶联。该过程包括以下几个步骤:
质体醌衍生物的制备: 对质体醌进行修饰以引入反应性官能团。
与亲脂性阳离子的偶联: 在特定条件下,修饰后的质体醌与三苯基膦反应形成最终的 SKQ1 化合物
工业生产方法
SKQ1 的工业生产涉及扩大合成路线,同时确保化合物的纯度和稳定性。这包括优化反应条件、纯化工艺和质量控制措施,以便以商业规模生产 SKQ1 .
化学反应分析
反应类型
SKQ1 会经历各种化学反应,包括:
氧化还原: SKQ1 可以被氧化和还原,使其能够通过中和活性氧来充当抗氧化剂。
常用试剂和条件
氧化: 过氧化氢或其他氧化剂。
还原: 还原剂,例如硼氢化钠。
主要产物
相似化合物的比较
类似化合物
MitoQ: 另一种线粒体靶向抗氧化剂,但使用泛醌而不是质体醌。
TPPB: 一种将 α-生育酚与三苯基膦连接的化合物。
SkQR1: SKQ1 的衍生物,使用罗丹明而不是三苯基膦
SKQ1 的独特性
SKQ1 的独特性在于其质体醌部分,与泛醌相比,它提供更高的抗氧化活性。它在穿透细胞膜并在线粒体基质中积累方面也具有更高的效率 .
生物活性
Visomitin, also known as SkQ1, is a mitochondria-targeted antioxidant developed primarily for the treatment of dry eye syndrome (DES) and has shown promising biological activities beyond its ocular applications. This article reviews the biological activity of Visomitin, focusing on its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.
Visomitin is a small molecule that acts as a mitochondrial reactive oxygen species (ROS) scavenger. It is designed to protect cells from oxidative stress by targeting mitochondria, where ROS are predominantly produced. The compound has gained attention for its dual role in both enhancing mitochondrial function and exhibiting antibacterial properties.
-
Antioxidant Activity :
- Visomitin effectively reduces oxidative stress by scavenging free radicals and preventing mitochondrial damage. This action is crucial in conditions associated with oxidative damage, such as DES and various bacterial infections.
- Antibacterial Properties :
- Quorum Sensing Inhibition :
Dry Eye Syndrome Treatment
Visomitin has been extensively studied for its efficacy in treating DES. A multicenter, randomized, double-masked clinical trial involving 240 patients demonstrated significant improvements in tear production and corneal health after six weeks of treatment . Key findings from this study include:
- Tear Production Improvement : Schirmer’s test scores increased significantly in the Visomitin group compared to placebo.
- Corneal Health : Fluorescein staining showed reduced corneal damage, indicating improved ocular surface integrity.
Table 1: Summary of Clinical Trial Results
Characteristic | Visomitin (n=120) | Placebo (n=120) |
---|---|---|
Age (mean ± SD) | 47.5 ± 1.4 | 46.3 ± 1.4 |
Baseline Schirmer’s test (mm) | 11.7 ± 0.6 | 11.1 ± 0.5 |
Tear Break-Up Time (TBUT, sec) | 6.8 ± 0.2 | 7.2 ± 0.2 |
Improvement in symptoms | Statistically significant | Not significant |
Case Studies and Observations
In addition to clinical trials, observational studies have reinforced the safety and efficacy profile of Visomitin in patients with DES . These studies noted:
- Reduction in Symptoms : Patients reported decreased dryness, burning sensations, and blurred vision.
- Safety Profile : Adverse events were minimal, indicating that Visomitin is well-tolerated among users.
Future Directions
The promising results from existing studies suggest that Visomitin may have broader applications beyond ocular health, particularly in managing bacterial infections resistant to conventional antibiotics. Ongoing research aims to further elucidate its mechanisms and potential uses in other fields such as dermatology and general infectious disease management.
属性
IUPAC Name |
10-(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42O2P.BrH/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34;/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHFWTRUGAFNKW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42BrO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934826-68-3 | |
Record name | SKQ-1 bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934826683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SKQ-1 BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B14500J3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。